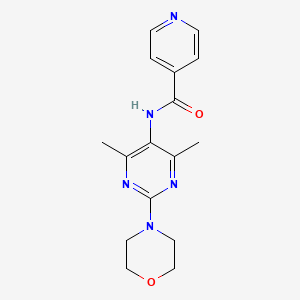
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide typically involves nucleophilic substitution reactions to form the C-N bonds of morpholine substituents with the pyrimidine core . The reaction conditions often include the use of 2,4-dichloropyrimidine and morpholine in a mixture of solvents such as water and methanol at temperatures ranging from 25 to 30°C . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
化学反応の分析
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where reagents like halides or amines can replace existing functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide is used in diverse scientific research applications due to its unique structure and biological activities. Some of its applications include:
Medicinal Chemistry: It is explored for its potential in drug discovery and development.
Biology: The compound’s biological activities make it a candidate for studying various biological processes.
Industry: Its chemical properties are valuable for developing new materials and industrial processes.
作用機序
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase in macrophage cells, thereby reducing inflammation . Molecular docking studies suggest that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
類似化合物との比較
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide can be compared with other pyrimidine derivatives, such as:
2-thio-containing pyrimidines: These compounds also exhibit diverse biological activities and are versatile in chemical modifications.
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral, anti-inflammatory, and anticancer properties.
生物活性
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.
Synthesis Methods:
The compound is synthesized through the reaction of 4,6-dimethyl-2-morpholinopyrimidine with nicotinoyl chloride. This reaction typically requires a base such as triethylamine to facilitate the formation of the amide bond. Purification methods like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Structure:
- Molecular Formula: C15H17N5O2
- Molecular Weight: 299.334 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:
- Cellular Stress Response: The compound may modulate cellular stress responses, influencing pathways that protect cells from damage.
- DNA Repair Mechanisms: It has been shown to play a role in enhancing DNA repair processes, which is crucial for maintaining genomic stability.
- Redox Reactions and Energy Production: The compound influences redox reactions that are vital for cellular energy metabolism.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been investigated for its ability to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated its efficacy in inhibiting tumor growth in mouse xenograft models.
Inhibition of Enzymatic Pathways
The compound has shown potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. Inhibition of NAMPT can lead to decreased cellular NAD+ levels, thereby inducing apoptosis in cancer cells.
Case Studies and Research Findings
-
Case Study on Apoptosis Induction:
A study conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis with an EC50 value of approximately 50 nM. This indicates a potent effect on cancer cell viability. -
Xenograft Model Efficacy:
In xenograft models using MX-1 breast cancer cells, the compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent.
Comparative Analysis
特性
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-14(20-15(22)13-3-5-17-6-4-13)12(2)19-16(18-11)21-7-9-23-10-8-21/h3-6H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINNJIXEEMMQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














